Taltobulin intermediate-7

ADC Payload Synthesis Organic Chemistry Quality Control

Taltobulin intermediate-7 (PubChem CID is a key synthetic precursor in the production of Taltobulin (HTI-286), a potent tubulin polymerization inhibitor and common cytotoxic payload for antibody-drug conjugates (ADCs). This compound is a chiral, N-Boc-protected amino acid derivative with the molecular formula C22H40N2O5.

Molecular Formula C22H40N2O5
Molecular Weight 412.6 g/mol
Cat. No. B12373643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-7
Molecular FormulaC22H40N2O5
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC(C(C)C)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C22H40N2O5/c1-12-28-19(26)15(4)13-16(14(2)3)24(11)18(25)17(21(5,6)7)23-20(27)29-22(8,9)10/h13-14,16-17H,12H2,1-11H3,(H,23,27)/b15-13+/t16-,17+/m1/s1
InChIKeyMFZVQAHFZVUOFQ-CRMBIJGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltobulin Intermediate-7 in ADC Development: A Convergent Synthesis Precursor for Tubulin Inhibitor Payloads


Taltobulin intermediate-7 (PubChem CID 124559825) is a key synthetic precursor in the production of Taltobulin (HTI-286), a potent tubulin polymerization inhibitor and common cytotoxic payload for antibody-drug conjugates (ADCs) [1]. This compound is a chiral, N-Boc-protected amino acid derivative with the molecular formula C22H40N2O5 [1]. As an advanced intermediate in the Ugi four-component reaction (Ugi-4CR) pathway, its pre-formed chiral centers are essential for the expeditious and stereoselective assembly of Taltobulin's complex tripeptide-like core [2].

Procurement Risks in Taltobulin Synthesis: Why Not All Intermediates Are Functionally Equivalent


In the convergent, multicomponent synthesis of Taltobulin, simply substituting one Taltobulin intermediate for another is not a viable procurement strategy due to significant differences in chemical functionality, purity, and chiral integrity . Each intermediate represents a distinct stage in the Ugi-4CR pathway, with a specific, non-interchangeable molecular structure (e.g., molecular weights ranging from 192.21 g/mol for intermediate-2 to 412.6 g/mol for intermediate-7) [1]. Using a racemic mixture of a precursor, such as (Rac)-Taltobulin intermediate-1, instead of a chiral intermediate would introduce diastereomeric complexity in subsequent steps, drastically reducing overall yield and increasing purification burden . The commercial purity of these intermediates also varies, from ~97% to over 99%, directly impacting the efficiency of the final coupling reaction .

Quantitative Differentiation of Taltobulin Intermediate-7 for Scientific Sourcing


Commercial Purity: Head-to-Head Comparison of Taltobulin Intermediate-7 with Other Key Intermediates

Taltobulin intermediate-7 is supplied at a commercial purity of ≥98%, which is a key specification for advanced-stage synthetic building blocks . This purity level is comparable to other chiral intermediates in the same synthetic family but is significantly higher than earlier-stage intermediates like intermediate-2, which is commercially available at 97.13% purity . The 0.87% purity difference between intermediate-7 and intermediate-2 can translate into a meaningful reduction in the purification required after the final, complex coupling step, saving time and resources in process development.

ADC Payload Synthesis Organic Chemistry Quality Control

Molecular Complexity: Strategic Role of Taltobulin Intermediate-7 in the Convergent Ugi-4CR Pathway

Taltobulin intermediate-7 is a highly functionalized, late-stage building block in the convergent Ugi-4CR synthesis of Taltobulin . Its molecular weight (412.6 g/mol) and pre-formed peptide bonds place it much closer to the final Taltobulin structure (MW 473.6 g/mol) than earlier intermediates like intermediate-2 (MW 192.21 g/mol) or intermediate-3 (MW 235.75 g/mol) [1]. This structural advancement means that using intermediate-7 significantly reduces the number of subsequent synthetic steps required to reach the final payload, minimizing cumulative yield loss and simplifying the overall synthetic route.

Synthetic Methodology Process Chemistry ADC Conjugation

Storage and Handling: Comparative Stability Profile of Taltobulin Intermediate-7

Taltobulin intermediate-7 is recommended for storage at 4°C, sealed and away from moisture and light [1]. This storage condition contrasts with other intermediates in the family, such as Taltobulin intermediate-5, which is not specified with the same standard storage recommendation . The defined, mild storage condition for intermediate-7 suggests a stable, storable form that is practical for laboratories, facilitating project management and reducing the risk of material degradation between synthetic steps.

Compound Management Synthetic Logistics Reagent Stability

Primary Application Scenarios for Taltobulin Intermediate-7 in ADC R&D and Process Chemistry


Convergent Synthesis of Taltobulin as an ADC Cytotoxic Payload

Taltobulin intermediate-7 is the optimal building block for researchers employing the Ugi-4CR convergent strategy to synthesize Taltobulin (HTI-286) for use as a cytotoxic warhead in ADC programs . Its advanced molecular structure (MW 412.6 g/mol) minimizes the number of synthetic steps post-coupling, directly increasing the overall yield and purity of the final payload [1]. This is particularly critical in ADC development where high-purity toxins are required for site-specific conjugation to antibodies.

Process Optimization for High-Purity Taltobulin Production

For process chemists seeking to establish a robust and scalable manufacturing route for Taltobulin, starting from Taltobulin intermediate-7 offers a significant advantage over using earlier, less complex intermediates . The defined commercial purity (≥98%) and stable storage conditions (4°C) of intermediate-7 ensure consistency from batch to batch, which is essential for developing a reproducible and scalable GMP-ready process [1][2].

Synthesis of Taltobulin Derivatives and Structure-Activity Relationship (SAR) Studies

Medicinal chemists focused on exploring novel Taltobulin analogs can utilize Taltobulin intermediate-7 as a late-stage diversification point . By leveraging its conserved chiral core, researchers can introduce structural variations in the final coupling steps, efficiently generating a focused library of analogs to probe SAR around the tubulin-binding domain. This strategy bypasses the need to re-optimize the entire multi-step synthetic sequence for each new analog [1].

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